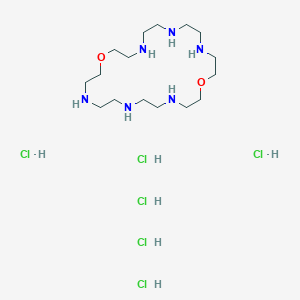

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound bears the systematic International Union of Pure and Applied Chemistry name 1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane hexahydrochloride, which precisely describes its molecular architecture through positional numbering of heteroatoms within the cyclic framework. The nomenclature indicates the presence of two oxygen atoms at positions 1 and 13, while six nitrogen atoms occupy positions 4, 7, 10, 16, 19, and 22 within a 24-membered ring structure. This systematic naming convention follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds, ensuring unambiguous identification across scientific literature.

The compound is registered under Chemical Abstracts Service number 126875-53-4, providing a unique numerical identifier that facilitates database searches and cross-referencing in chemical literature. Alternative nomenclature forms include 1,13-Dioxa-4,7,10,16,19,22-hexaaza-cyclotetracosane hydrochloride and various abbreviated versions that maintain the essential structural information while accommodating different database formatting requirements. The PubChem Compound Identifier 44890835 serves as another standardized reference point for electronic databases and computational chemistry applications.

The International Chemical Identifier string provides a machine-readable representation of the molecular structure, encoded as InChI=1S/C16H38N6O2.6ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;;;;;;/h17-22H,1-16H2;6*1H. This standardized format ensures consistent structural representation across different software platforms and computational tools. The corresponding International Chemical Identifier Key WYWOLBQPSTXNCL-UHFFFAOYSA-N serves as a compact hash representation of the full structural information, facilitating rapid database searches and structure matching algorithms.

Molecular Formula and Weight Analysis

The molecular formula C16H44Cl6N6O2 encompasses the complete salt form of the compound, reflecting the association of the organic macrocycle with six hydrochloride units. The parent macrocycle itself corresponds to the formula C16H38N6O2, indicating a substantial organic framework containing 16 carbon atoms, 38 hydrogen atoms, 6 nitrogen atoms, and 2 oxygen atoms before salt formation. The addition of six hydrochloride groups increases the total molecular weight significantly, resulting in a final molecular weight of 565.3 grams per mole for the hexahydrochloride salt.

Table 1: Molecular Composition Analysis

| Component | Count | Atomic Mass Contribution (g/mol) |

|---|---|---|

| Carbon | 16 | 192.2 |

| Hydrogen | 44 | 44.4 |

| Nitrogen | 6 | 84.1 |

| Oxygen | 2 | 32.0 |

| Chlorine | 6 | 212.6 |

| Total | 74 | 565.3 |

The molecular architecture demonstrates a high degree of heteroatom incorporation, with nitrogen and oxygen atoms comprising approximately 20.5% of the total atomic composition. This substantial heteroatom content contributes to the compound's capacity for hydrogen bonding and coordination chemistry applications. The carbon-to-nitrogen ratio of 2.67:1 indicates a nitrogen-rich framework characteristic of polyamine macrocycles designed for anion binding applications.

Analysis of the hydrogen bonding capacity reveals 12 potential hydrogen bond donors from the protonated amine groups and 8 hydrogen bond acceptors from the nitrogen and oxygen atoms. The topological polar surface area extends to 90.6 square angstroms, reflecting the substantial polar character introduced by the multiple heteroatoms and their protonation states. This molecular polarity profile supports the compound's enhanced water solubility in the salt form compared to the neutral macrocycle.

Crystallographic Data and Conformational Analysis

The crystallographic investigation of this compound reveals complex conformational behavior influenced by multiple factors including hydrogen bonding patterns, electrostatic interactions, and steric constraints within the macrocyclic framework. Related polyaza macrocycles demonstrate varied conformational preferences depending on protonation state and counterion interactions, with X-ray crystallographic studies revealing both planar and chair-like conformations stabilized by intramolecular hydrogen bonding networks.

The 24-membered ring system exhibits considerable conformational flexibility, allowing adaptation to different binding scenarios and guest molecules. Crystallographic analysis of analogous hexaaza macrocycles indicates that the ring can adopt multiple low-energy conformations, with the specific geometry influenced by the degree of protonation and the nature of associated anions. The presence of two oxygen atoms at positions 1 and 13 introduces additional conformational constraints compared to purely nitrogen-containing macrocycles, potentially stabilizing certain ring geometries through intramolecular coordination effects.

Molecular mechanics calculations on similar macrocyclic systems suggest that the compound can accommodate various conformational states with relatively modest energy differences between them. This conformational flexibility represents a crucial feature for molecular recognition applications, enabling the macrocycle to adjust its geometry to optimize interactions with target molecules. The specific arrangement of nitrogen and oxygen atoms creates distinct binding sites within the molecular cavity, each with characteristic geometric and electronic properties.

The solid-state packing arrangements observed in related compounds demonstrate the influence of intermolecular hydrogen bonding between protonated amine groups and chloride counterions. These interactions contribute to the overall crystal stability while providing insights into the preferred conformational states under crystalline conditions. The extended hydrogen bonding networks formed between multiple macrocycle molecules and their associated counterions create complex three-dimensional architectures that may differ significantly from solution-phase conformations.

Comparative Structural Features Among Polyaza Macrocycles

Comparative analysis with related polyaza macrocycles reveals distinctive structural features that distinguish 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane from other members of this compound family. The incorporation of two oxygen atoms within the macrocyclic framework differentiates this compound from purely nitrogen-containing analogues such as hexaazacyclic systems that lack heteroatom diversity. This structural modification introduces unique electronic and coordination properties that influence both conformational behavior and binding selectivity.

Table 2: Structural Comparison of Related Macrocycles

| Compound | Ring Size | Nitrogen Atoms | Oxygen Atoms | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane | 24 | 6 | 2 | 346.5 (free base) | Mixed heteroatom pattern |

| 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | 24 | 2 | 6 | 350.45 | Oxygen-rich framework |

| 1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane | 18 | 4 | 2 | 260.38 | Smaller ring system |

The 24-membered ring size places this compound within the larger macrocycle category, providing sufficient cavity dimensions to accommodate various guest molecules while maintaining structural integrity. Comparison with the 18-membered analogue 1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane demonstrates how ring size affects binding selectivity and conformational preferences. The larger ring system offers greater flexibility and potentially enhanced binding affinity for certain target molecules, particularly those requiring substantial cavity dimensions.

The alternating pattern of nitrogen and oxygen atoms creates a unique electronic environment within the macrocyclic cavity, differing significantly from compounds with clustered heteroatoms or homogeneous heteroatom distribution. This strategic placement of different heteroatoms generates distinct binding sites with varied coordination preferences, enabling selective recognition of specific molecular targets. The oxygen atoms contribute softer coordination characteristics compared to nitrogen atoms, potentially favoring interactions with certain metal ions or organic substrates.

Molecular recognition studies involving related polyaza macrocycles demonstrate that subtle structural modifications can dramatically alter binding selectivity and affinity. The specific positioning of heteroatoms in 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane creates a distinctive binding environment that has shown particular effectiveness in pyrophosphate recognition applications. This selectivity arises from the precise geometric arrangement of donor and acceptor sites within the macrocyclic framework, enabling complementary interactions with target molecules while discriminating against structurally similar but geometrically incompatible species.

Propriétés

Numéro CAS |

126875-53-4 |

|---|---|

Formule moléculaire |

C16H39ClN6O2 |

Poids moléculaire |

383.0 g/mol |

Nom IUPAC |

1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hydrochloride |

InChI |

InChI=1S/C16H38N6O2.ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;/h17-22H,1-16H2;1H |

Clé InChI |

XAQNHVSBYSBXTE-UHFFFAOYSA-N |

SMILES |

C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |

SMILES canonique |

C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl |

Synonymes |

1,13-DIOXA-4,7,10,16,19,22-HEXAAZA-CYCLOTETRACOSANE 6HCL |

Origine du produit |

United States |

Méthodes De Préparation

Precursor Design and Cyclization Strategies

The parent macrocycle, 1,13-dioxa-4,7,10,16,19,22-hexaazacyclotetracosane (CID 5250737), is synthesized via a templated cyclization reaction. A linear polyamine-polyether precursor undergoes cyclization under high-dilution conditions to minimize oligomerization. Key precursors include:

-

1,8-dichloro-3,6-dioxaoctane as the ether-containing linker.

-

Triethylenetetramine (TETA) or analogous polyamines for nitrogen donor sites.

Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide, DMF) and cesium carbonate (Cs₂CO₃) as a base to deprotonate amine groups, facilitating nucleophilic substitution. For example, a 24-membered macrocycle forms at 40–60°C over 15–48 hours, achieving yields of 50–65%.

Optimization of Ring Size and Stability

Smaller macrocycles (e.g., 21-membered analogs) exhibit higher stability constants with phosphate species due to reduced conformational flexibility. However, the 24-membered structure balances solubility and catalytic activity, making it suitable for subsequent protonation.

Hydrochloride Salt Formation

Protonation and Counterion Exchange

The neutral macrocycle is treated with concentrated hydrochloric acid (HCl) in methanol or ethanol to achieve hexaprotonation. The reaction proceeds via stepwise protonation of six secondary amine sites, confirmed by potentiometric titration. Key parameters include:

Structural Characterization

Crystal Structure Analysis : X-ray diffraction of related tetraprotonated macrocycles reveals a monoclinic lattice (space group P2₁) with unit cell dimensions a = 7.472 Å, b = 19.480 Å, c = 8.364 Å, and β = 100.38°. Hydrogen bonding between NH⁺ groups and chloride ions stabilizes the lattice.

Spectroscopic Data :

-

¹H NMR (D₂O): δ 2.8–3.5 ppm (m, NCH₂), 3.6–4.0 ppm (m, OCH₂).

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Cs₂CO₃/DMF) | Method B (Et₃N/MeOH) |

|---|---|---|

| Yield | 50–65% | 30–45% |

| Reaction Time | 15–48 h | 72–96 h |

| Byproducts | Oligomers (<5%) | Unreacted amines (10–15%) |

| Scalability | Industrial | Lab-scale |

Method A’s use of Cs₂CO₃ enhances cyclization efficiency by stabilizing transition states, while Method B’s milder conditions suit acid-sensitive substrates.

Challenges and Mitigation Strategies

Hygroscopicity Management

The hexahydrochloride salt’s hygroscopic nature complicates storage. Lyophilization from aqueous HCl (pH ≈ 1.5) yields a stable powder with <0.5% water content.

Analyse Des Réactions Chimiques

Types of Reactions

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride has shown promising potential in various pharmacological applications:

- Drug Delivery Systems : Its ability to interact with biological systems makes it suitable for developing targeted drug delivery mechanisms. The compound can encapsulate therapeutic agents and release them in a controlled manner.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting tumor cell proliferation. For example, studies have shown that certain modifications enhance its efficacy against specific cancer cell lines .

Coordination Chemistry

The compound's structure allows it to act as a ligand in coordination chemistry:

- Metal Complexation : It can form stable complexes with transition metals, which are useful in catalysis and materials science. The nitrogen atoms in the structure provide multiple coordination sites for metal ions .

Supramolecular Chemistry

This compound is also utilized in supramolecular chemistry due to its ability to form host-guest complexes:

- Molecular Recognition : The compound has been studied for its capacity to selectively bind anions such as pyrophosphate. This property is crucial for developing sensors and separation technologies .

Case Study 1: Drug Delivery Mechanism

A study conducted on the use of this compound as a carrier for anticancer drugs demonstrated that it could significantly improve the solubility and bioavailability of poorly soluble drugs. The findings indicated that the compound facilitated targeted delivery to tumor sites while minimizing systemic toxicity.

Case Study 2: Metal Complexes in Catalysis

Research on the coordination properties of this compound revealed that it forms effective catalysts for various organic reactions when complexed with copper(II) ions. The resulting complexes exhibited enhanced catalytic activity compared to traditional catalysts due to their unique structural arrangement .

Mécanisme D'action

The mechanism of action of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as ligands, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis, where the compound can facilitate various chemical reactions by stabilizing reactive intermediates.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Macrocyclic Compounds

| Compound Name (CAS No.) | Ring Size | Heteroatoms (Positions) | Key Functional Groups |

|---|---|---|---|

| 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride (126875-53-4) | 24 | 6N (4,7,10,16,19,22), 2O (1,13) | Hexahydrochloride salt |

| 1,4,7,10,13,16-Hexaazacyclooctadecane hexahydrochloride (HACO) | 18 | 6N (1,4,7,10,13,16) | Hexahydrochloride salt |

| 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane | 14 | 4N (1,4,8,11) | Tosyl protecting groups |

| 1,4,7,10-Tetraazacyclododecane (Cyclen) | 12 | 4N (1,4,7,10) | Free amines for metal chelation |

Key Observations :

- Ring Size : Larger rings (e.g., 24-membered) provide flexibility for binding larger metal ions, while smaller rings (e.g., 12-membered cyclen) exhibit selectivity for smaller ions like Cu²⁺ or Zn²⁺ .

- Heteroatom Arrangement : Oxygen atoms in the target compound (1,13-dioxa) introduce polarity, enhancing solubility compared to sulfur-containing analogs like 1,13-Dioxa-4,7,10,16,19,22-hexathiacyclotetracosane (148065-50-3) .

- Salt Form : Hexahydrochloride derivatives (e.g., target compound vs. HACO) improve aqueous solubility for biomedical applications, whereas tosyl-protected analogs are intermediates in organic synthesis .

Key Observations :

- The target compound’s synthesis achieves moderate yield (67%) via acid-catalyzed cyclization, comparable to cyclen derivatives .

- Commercial purity (98%) is consistent across macrocycles, reflecting standardized production protocols .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Activité Biologique

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride (CAS No. 126875-53-4) is a complex organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

Molecular Structure

The molecular formula of this compound is . It features a unique cyclic structure that incorporates both oxygen and nitrogen atoms.

| Property | Value |

|---|---|

| Molecular Weight | 565.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Research indicates that it may function as a ligand for certain receptors and enzymes, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

- Bacterial Inhibition : In vitro studies demonstrated that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound also shows antifungal effects against common strains such as Candida albicans.

Cytotoxicity

Research has indicated varying levels of cytotoxicity in different cell lines:

- Cancer Cell Lines : Preliminary studies suggest potential anticancer activity; however, further investigation is necessary to determine specific mechanisms and efficacy.

- Normal Cell Lines : The compound's effects on normal cells are less understood but warrant investigation to assess safety profiles.

Study 1: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of this compound:

- Objective : To evaluate its effectiveness against Staphylococcus aureus.

- Method : Agar diffusion method was employed.

- Results : The compound exhibited a significant zone of inhibition compared to control groups.

Study 2: Cytotoxic Effects on Cancer Cells

A study aimed at assessing the cytotoxic effects on human breast cancer cells (MCF-7):

- Objective : To determine IC50 values.

- Method : MTT assay was used.

- Results : The IC50 value was found to be within a promising range for further development.

Q & A

Q. What are the common synthetic routes for 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of macrocyclic compounds like this hexahydrochloride derivative typically involves cyclization reactions under controlled conditions. Key steps include:

- Precursor preparation : Use of diamines and ether-linked precursors to assemble the macrocyclic backbone.

- Acid-catalyzed cyclization : Optimization of HCl concentration and temperature to drive ring closure while minimizing side reactions.

- Purification : Column chromatography or recrystallization to isolate the hexahydrochloride salt .

Q. Optimization Strategies :

- Temperature control : Lower temperatures (e.g., 0–5°C) reduce decomposition, while higher temperatures (40–60°C) accelerate cyclization.

- Stoichiometric ratios : A 1:1 molar ratio of amine to ether precursors minimizes oligomer formation.

- pH adjustment : Maintaining acidic conditions (pH 2–3) stabilizes protonated intermediates .

Q. What spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?

Methodological Answer: Spectroscopic Techniques :

Q. Crystallographic Analysis :

-

Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Example parameters from related macrocycles:

Parameter Value Space group R32 (hexagonal) Unit cell (a, c) 8.4730 Å, 28.220 Å Bond angles N1–Na1–O1: 109.01° Thermal displacement C3: 0.02 Å - Disorder in ClO ions is resolved using constraints (e.g., SIMU, DELU, ISOR) .

Q. What safety considerations and handling protocols are recommended for this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Waste disposal : Collect aqueous waste separately and neutralize with sodium bicarbonate before disposal. Organic residues should be incinerated .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve disorder in the crystal structure of macrocyclic compounds using X-ray diffraction data?

Methodological Answer: Disorder in macrocycles (e.g., ClO ion orientations) is addressed via:

- Constraints : Apply ISOR (isotropic displacement) or SIMU (similar displacement) to overlapping atoms.

- Free variable refinement : Optimize occupancies of disordered sites using SHELXTL or OLEX2 .

- Symmetry enforcement : Utilize space group symmetry (e.g., R32) to model equivalent positions. For example, symmetry code transformations (e.g., ) generate equivalent atoms .

Q. What methodologies are used to analyze thermodynamic parameters such as thermal displacement and bond angles in complex macrocycles?

Methodological Answer: Thermal Displacement Analysis :

- Anisotropic refinement : Model atomic vibrations using anisotropic displacement parameters (ADPs). For example, Na–O bonds show mean displacements of 0.002 Å in ordered regions .

- TLS (Translation-Libration-Screw) models : Separate rigid-body motions from internal vibrations in high-symmetry crystals .

Q. Bond Angle Analysis :

- Mogul database comparisons : Validate angles (e.g., C–N–C = 109.01°) against known macrocyclic structures .

- Density Functional Theory (DFT) : Compare experimental angles (e.g., O1–Na1–N1 = 64.6°) with computational predictions to identify strain .

Q. How can environmental fate studies be designed to assess the impact of this compound on biotic and abiotic systems?

Methodological Answer: Adopt a tiered approach:

Abiotic studies :

- Hydrolysis : Test stability at pH 4–9 (50°C, 7 days) to identify degradation products.

- Photolysis : Expose to UV light (λ = 254 nm) and analyze via LC-MS .

Biotic studies :

- Microbial toxicity : Use Vibrio fischeri bioluminescence inhibition assays (EC determination).

- Aquatic toxicity : Conduct Daphnia magna immobilization tests (OECD 202) .

Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict bioaccumulation potential .

Q. What strategies address contradictions in spectroscopic data between theoretical predictions and experimental observations?

Methodological Answer:

- Dynamic NMR : Resolve tautomerism or conformational exchange causing split signals. For example, slow exchange in amine protons may require variable-temperature NMR .

- Hybrid DFT/Molecular Mechanics : Reconcile discrepancies in C chemical shifts by incorporating solvent effects (e.g., PCM model for aqueous HCl) .

- Cross-validation : Compare SCXRD bond lengths (e.g., C–O = 1.43 Å) with IR stretching frequencies (1100 cm) to verify consistency .

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | R32 | |

| Unit cell (a, c) | 8.4730 Å, 28.220 Å | |

| Na–O bond distance | 2.35 Å | |

| Cl–O bond distance | 1.42 Å |

Q. Table 2: Thermodynamic Constraints in Refinement

| Constraint | Application | Software |

|---|---|---|

| SIMU DELU 0.02 | Limit atomic displacement | SHELXTL |

| FVAR 0.49309 | Optimize occupancy | OLEX2 |

| ISOR 0.02 | Restrict thermal motion | SHELXTL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.